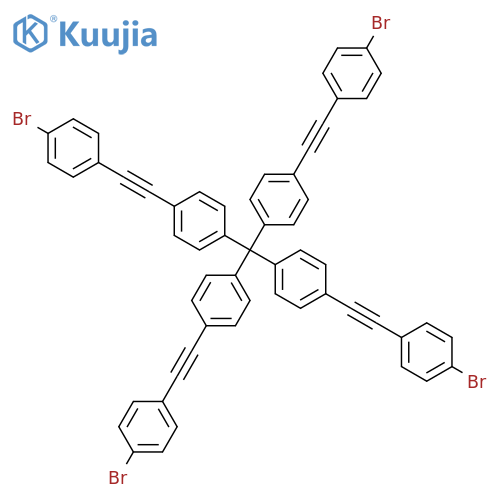

Cas no 1255099-65-0 (tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane)

1255099-65-0 structure

商品名:tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 化学的及び物理的性質

名前と識別子

-

- tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane

- 1255099-65-0

- 1-[2-(4-bromophenyl)ethynyl]-4-[tris({4-[2-(4-bromophenyl)ethynyl]phenyl})methyl]benzene

- Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane

-

- インチ: InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H

- InChIKey: JIBQRHBBMGFRKU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 1035.91965Da

- どういたいしつりょう: 1031.92375Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 61

- 回転可能化学結合数: 12

- 複雑さ: 1390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17.8

- トポロジー分子極性表面積: 0Ų

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124566-250mg |

Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane |

1255099-65-0 | 97% | 250mg |

$615.60 | 2023-09-03 | |

| Ambeed | A365883-1g |

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane |

1255099-65-0 | 97% | 1g |

$1530.0 | 2025-02-25 | |

| Alichem | A019124566-1g |

Tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane |

1255099-65-0 | 97% | 1g |

$1495.20 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2010260-1g |

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane |

1255099-65-0 | 97% | 1g |

¥15739.00 | 2024-08-09 |

tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

1255099-65-0 (tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255099-65-0)tetrakis(4-(2-(4-bromophenyl)ethynyl)phenyl)methane

清らかである:99%

はかる:1g

価格 ($):1377.0